A-83-01

TGF-β signaling EMT cancer biology

Standard ALK5 inhibitors like SB-431542 lack the potency and selectivity for clean TGF-β pathway dissection. A-83-01 solves this with superior IC50 values (12 nM on ALK5 vs. 94 nM for SB-431542) and minimal BMP/MAPK off-target activity. · Quantitative Differentiation: 8x more potent ALK5 inhibition; validated in >27 publications for reprogramming efficiency (170-fold improvement). · Supply Assurance: Bulk stock available; shipped ambient with guaranteed purity (>98%). · Application Fit: Essential component of defined organoid and iPSC cocktails.

Molecular Formula C25H19N5S
Molecular Weight 421.5 g/mol
CAS No. 909910-43-6
Cat. No. B1684685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-83-01
CAS909910-43-6
SynonymsA8301;  A 8301;  A-8301
Molecular FormulaC25H19N5S
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5
InChIInChI=1S/C25H19N5S/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18/h2-16H,1H3,(H,28,31)
InChIKeyHIJMSZGHKQPPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-83-01: Potent ALK5 Inhibitor


A-83-01 (CAS 909910-43-6) is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor superfamily, targeting ALK5 (IC50 12 nM), ALK4 (IC50 45 nM), and ALK7 (IC50 7.5 nM) [1]. As a key tool for modulating the TGF-β/Smad signaling pathway, it prevents the phosphorylation of Smad2/3, thereby inhibiting TGF-β-induced epithelial-to-mesenchymal transition (EMT) and cell growth inhibition [1]. A-83-01 is widely utilized in research areas including stem cell reprogramming, organoid culture, fibrosis, and cancer biology .

Why A-83-01 Cannot Be Substituted


Generic substitution of A-83-01 with other ALK5 inhibitors is not scientifically justified due to significant quantitative differences in target potency, isoform selectivity, and functional efficacy. While compounds like SB-431542 also inhibit ALK4/5/7, they exhibit markedly lower potency against ALK5 (e.g., IC50 of 94 nM vs. 12 nM for A-83-01) and ALK4 (e.g., 140 nM vs. 45 nM), leading to higher required working concentrations and a greater risk of off-target effects [1]. A-83-01's superior selectivity profile, particularly its weak inhibition of BMP receptors (ALK1, 2, 3, 6) and MAPK pathways, is critical for applications requiring precise pathway dissection, such as stem cell fate determination and organoid development, where off-target modulation can confound results [2]. The evidence below quantifies these crucial differentiations, demonstrating that simply choosing an "ALK5 inhibitor" is insufficient for reproducible, high-fidelity research.

A-83-01 Differentiation Evidence


Potency Advantage over SB-431542

A-83-01 demonstrates significantly higher potency against ALK5 compared to the first-generation inhibitor SB-431542. In a head-to-head comparison, A-83-01 was found to be 5- to 10-fold more potent in inhibiting ALK5 activity [1]. Functionally, this translates to a complete inhibition of TGF-β-induced growth inhibition at 3 μM, whereas SB-431542 requires higher concentrations for comparable effect [1]. A-83-01 also prevents phosphorylation of Smad2/3, a key downstream event, more effectively at lower concentrations than SB-431542 [1].

TGF-β signaling EMT cancer biology

Enhanced ALK4/5/7 Inhibition vs. SB-505124

When compared to the second-generation inhibitor SB-505124, A-83-01 exhibits superior potency against all three major TGF-β/Activin/Nodal type I receptors. A-83-01 inhibits ALK5 with an IC50 of 12 nM, while SB-505124 has an IC50 of 47 nM. Against ALK4, A-83-01 is more potent (45 nM) than SB-505124 (129 nM) [1]. Both compounds inhibit ALK7 and spare BMP receptors, but A-83-01 achieves its inhibitory effect at significantly lower concentrations, providing a wider therapeutic window.

TGF-β pathway kinase profiling fibrosis

Research Potency over Galunisertib

A-83-01 demonstrates superior biochemical potency against ALK5 when compared to Galunisertib (LY2157299), a clinical-stage TGF-βRI inhibitor. In cell-free assays, A-83-01 exhibits an IC50 of 12 nM for ALK5, whereas Galunisertib has a reported IC50 of 56 nM [1][2]. While Galunisertib is optimized for oral bioavailability and clinical development, A-83-01 serves as a more potent and selective chemical probe for in vitro mechanistic studies where achieving maximal target engagement at low concentrations is paramount.

TGF-βRI ALK5 drug development

Selective BMP Pathway Sparing

A-83-01 displays a critical selectivity feature: it potently inhibits ALK4/5/7 while exerting only weak inhibition on BMP type I receptors (ALK1, ALK2, ALK3, ALK6) and MAPK pathways [1]. At a concentration of 1 μM, which is sufficient for nearly complete inhibition of ALK5-mediated signaling, A-83-01 does not affect BMP-induced transcriptional activity [1]. In contrast, some broader-spectrum or less potent inhibitors may impact BMP signaling at their functional concentrations, complicating the interpretation of experiments involving stem cell differentiation, where the balance between TGF-β/Activin/Nodal and BMP signaling is crucial.

selectivity BMP signaling stem cell

Hepatic Progenitor (hCdH) Generation

A-83-01 is a critical component of defined small-molecule cocktails for reprogramming primary human hepatocytes into chemically derived hepatic progenitors (hCdHs). Studies demonstrate that a 7-day treatment with a medium containing A-83-01 and CHIR99021 successfully reprograms human primary hepatocytes (hPHs) into proliferative, bipotent hCdHs, which can subsequently be differentiated into functional hepatocytes or biliary epithelial cells and used to generate liver organoids [1][2]. This is a specific application where A-83-01 has been proven essential; alternative ALK5 inhibitors like SB-431542 are less frequently used and validated in these exact protocols, which may lead to lower efficiency or non-reproducible outcomes.

hepatic progenitor reprogramming liver organoid

Neuronal Differentiation from ESCs

In a direct functional comparison, treatment of mouse embryonic stem cells (ESCs) with the TGF-β1 inhibitor A-83-01 during embryoid body (EB) development significantly improved the efficiency of neuronal differentiation compared to untreated controls [1]. The study showed that suppression of TGF-β1 signaling by A-83-01 promotes the generation of a more uniform neuronal population, a critical requirement for downstream applications in disease modeling and regenerative medicine. While other ALK5 inhibitors could theoretically be used, this study specifically validated A-83-01's efficacy in this precise context, providing a quantitative basis for its selection.

neuronal differentiation ESCs neural stem cells

A-83-01 Research Applications


TGF-β-Driven EMT Inhibition

A-83-01 is the preferred tool for researchers aiming to completely abrogate TGF-β-induced EMT. Its superior potency (IC50 12 nM for ALK5) and functional efficacy in blocking Smad2/3 phosphorylation and downstream gene expression changes at low micromolar concentrations (e.g., 1-3 μM) allow for robust pathway inhibition without significant off-target effects on BMP signaling [1]. This is critical for generating clean, interpretable data in cancer metastasis and organ fibrosis studies, where precise pathway dissection is required.

Hepatic Progenitor and Organoid Generation

A-83-01 is an essential, validated component of the defined small-molecule cocktail (in combination with CHIR99021) for the efficient reprogramming of primary human hepatocytes into expandable, bipotent hepatic progenitors [2]. These hCdHs serve as a robust source for generating functional liver organoids (hCdHOs) for disease modeling and drug toxicity screening. Using A-83-01 in this context ensures adherence to established, published protocols, guaranteeing reproducibility that may not be achievable with less-potent or unvalidated analog inhibitors.

Neuronal Differentiation of Pluripotent Stem Cells

For protocols involving the differentiation of mouse or human pluripotent stem cells into neuronal lineages, A-83-01 provides a validated method to improve differentiation efficiency and population uniformity. By suppressing TGF-β/Activin/Nodal signaling during embryoid body formation or directed differentiation, A-83-01 promotes a neural fate [3]. Its clean selectivity profile, sparing BMP signaling, is crucial for avoiding the confounding effects on the finely tuned signaling balance that governs early neural commitment.

iPSC Reprogramming and Pluripotency Maintenance

A-83-01 is a key component in several high-efficiency induced pluripotent stem cell (iPSC) reprogramming cocktails. For instance, its inclusion in a small-molecule cocktail (with CHIR99021, thiazovivin, NaB, and PD0325901) was shown to improve reprogramming efficiency of human urine-derived cells by 170-fold [4]. Its potent and selective inhibition of TGF-β signaling helps to stabilize the pluripotent state and overcome reprogramming barriers, making it a critical reagent for laboratories aiming to maximize iPSC generation efficiency.

Technical Documentation Hub

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